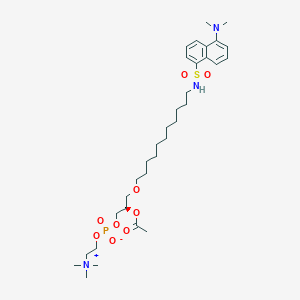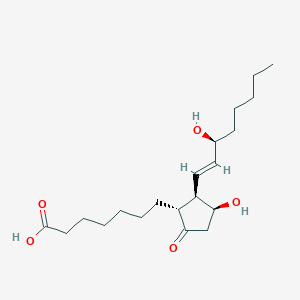
11-Epiprostaglandin E1
Overview
Description
. This compound has garnered significant interest in scientific research due to its potent and selective binding properties.
Mechanism of Action
Target of Action
11-Epiprostaglandin E1 is a synthetic prostaglandin analogue . It primarily targets smooth muscle cells in various tissues, including the uterus, ileum, and jejunum . It is approximately one-half as potent as the naturally occurring compound PGE1 in contracting these tissues .
Mode of Action
This compound interacts with its targets by promoting smooth muscle relaxation . This is achieved through increasing cAMP production, which reduces the influx of calcium within the penile vascular smooth muscle . The result is a relaxation of trabecular smooth muscle by arterial dilation .
Biochemical Pathways
This compound is a component of the prostaglandin (PG) group and is called a stable prostaglandin . It is much more active in tissue under physiological conditions than other prostaglandins, such as prostacyclin (PGI2) . It derives from dihomogammalinolenic acid (20:3), being an analogue of arachidonic acid (AA) .
Result of Action
The primary result of this compound’s action is the relaxation of smooth muscle cells, leading to vasodilation . This can have various effects depending on the tissue involved. For example, in the uterus, ileum, and jejunum, this can lead to contractions . In the penile vascular smooth muscle, this can lead to an erection .
Biochemical Analysis
Biochemical Properties
11-Epiprostaglandin E1 plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, including cyclooxygenase and prostaglandin receptors. Cyclooxygenase enzymes catalyze the conversion of arachidonic acid to prostaglandins, including this compound. This compound binds to prostaglandin receptors, particularly EP receptors, which mediate its effects on smooth muscle contraction, inflammation, and vasodilation .
Cellular Effects
This compound influences various cellular processes. It affects cell signaling pathways, gene expression, and cellular metabolism. In vascular smooth muscle cells, this compound induces relaxation and inhibits platelet aggregation, contributing to its vasodilatory and anti-thrombotic effects. It also modulates inflammatory responses by affecting the expression of cytokines and other inflammatory mediators .
Molecular Mechanism
The molecular mechanism of this compound involves binding to EP receptors on the cell surface. This binding activates intracellular signaling cascades, including the cyclic AMP (cAMP) pathway. The increase in cAMP levels leads to the activation of protein kinase A (PKA), which phosphorylates target proteins involved in smooth muscle relaxation and inhibition of platelet aggregation. Additionally, this compound can inhibit the activation of nuclear factor-kappa B (NF-κB), reducing the expression of pro-inflammatory genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can vary over time. The compound is relatively stable under physiological conditions but can degrade over extended periods. Studies have shown that this compound maintains its biological activity for several hours in vitro. Long-term exposure to this compound can lead to sustained vasodilation and anti-inflammatory effects, although the exact duration of these effects may depend on the experimental conditions .
Dosage Effects in Animal Models
The effects of this compound in animal models are dose-dependent. At low doses, it exhibits vasodilatory and anti-thrombotic effects without significant adverse effects. At higher doses, this compound can cause hypotension and other cardiovascular effects. Toxicity studies in animal models have shown that extremely high doses can lead to gastrointestinal disturbances and renal impairment .
Metabolic Pathways
This compound is involved in several metabolic pathways. It is synthesized from arachidonic acid through the action of cyclooxygenase enzymes. Once formed, this compound can be further metabolized by enzymes such as 15-hydroxyprostaglandin dehydrogenase, which converts it into inactive metabolites. These metabolic pathways regulate the levels and activity of this compound in tissues .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can diffuse across cell membranes and bind to specific transport proteins that facilitate its movement. In the bloodstream, this compound is bound to plasma proteins, which help in its distribution to target tissues. The compound’s localization and accumulation in tissues depend on the expression of transporters and binding proteins .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity. It is primarily localized in the cytoplasm and can be directed to specific compartments or organelles through targeting signals. Post-translational modifications, such as phosphorylation, can influence its localization and function. In some cells, this compound may also be found in the nucleus, where it can affect gene expression directly .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of BU-239 hydrochloride involves the reaction of 2-(4,5-Dihydroimidazol-2-yl)quinoxaline with hydrochloric acid. The detailed synthetic route includes the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as quinoxaline and dihydroimidazole.
Reaction Conditions: The reaction is typically carried out in an anhydrous environment to prevent any unwanted side reactions. The use of solvents like dichloromethane and benzene is common.
Catalysts and Reagents: Common reagents include phenyl chlorothionoformate and pyridine, which are used to facilitate the reaction.
Industrial Production Methods
Industrial production of BU-239 hydrochloride follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems is common in industrial settings to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
BU-239 undergoes various chemical reactions, including:
Oxidation: BU-239 can be oxidized under specific conditions to form corresponding oxides.
Reduction: The compound can be reduced using reducing agents like sodium borohydride.
Substitution: BU-239 can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used as reducing agents.
Substitution: Reagents like halogens and alkylating agents are used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of BU-239 can lead to the formation of quinoxaline oxides, while reduction can yield dihydro derivatives.
Scientific Research Applications
BU-239 hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry to study metal-ligand interactions.
Industry: BU-239 is used in the development of new materials and as a catalyst in various industrial processes.
Comparison with Similar Compounds
Similar Compounds
Idazoxan: A well-known imidazoline receptor ligand used in various pharmacological studies.
Uniqueness of BU-239
BU-239 is unique due to its high selectivity and affinity for the imidazoline I2 receptors. This makes it a valuable tool in research for studying the specific roles of these receptors without significant off-target effects. Its chemical structure also allows for modifications that can lead to the development of new derivatives with enhanced properties .
Properties
IUPAC Name |
7-[(1R,2R,3S)-3-hydroxy-2-[(E,3S)-3-hydroxyoct-1-enyl]-5-oxocyclopentyl]heptanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H34O5/c1-2-3-6-9-15(21)12-13-17-16(18(22)14-19(17)23)10-7-4-5-8-11-20(24)25/h12-13,15-17,19,21,23H,2-11,14H2,1H3,(H,24,25)/b13-12+/t15-,16+,17+,19-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMVPRGQOIOIIMI-FZYGRIMQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(C=CC1C(CC(=O)C1CCCCCCC(=O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC[C@@H](/C=C/[C@H]1[C@H](CC(=O)[C@@H]1CCCCCCC(=O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H34O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401347932 | |
| Record name | 11-Epiprostaglandin E1 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401347932 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
354.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
24570-01-2 | |
| Record name | 11-Epiprostaglandin E1 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024570012 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 11-Epiprostaglandin E1 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401347932 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 11-EPIPROSTAGLANDIN E1 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U0DO49Q8Y4 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




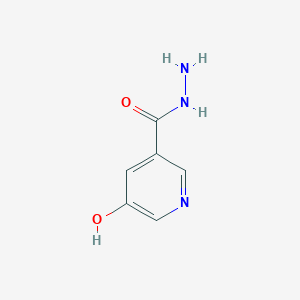


![1,2,3-Thiadiazole, 5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid deriv.](/img/structure/B38920.png)
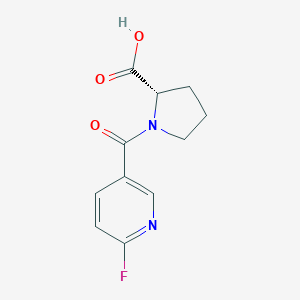
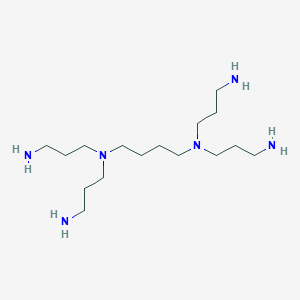
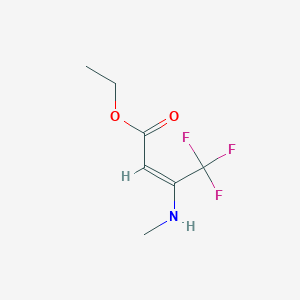
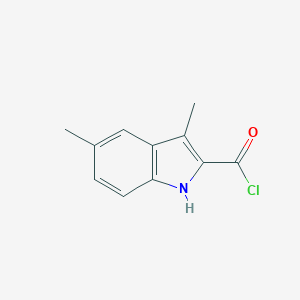
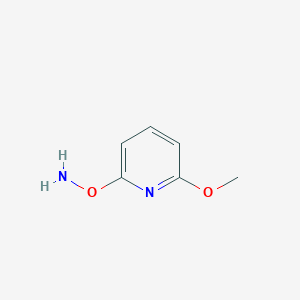
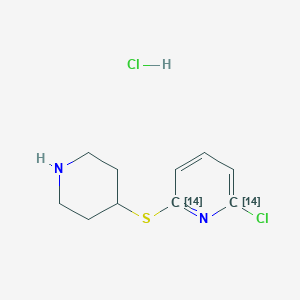
![2,3-Dihydro-N-[(1beta,5beta)-9-methyl-9-azabicyclo[3.3.1]nonan-3beta-yl]-2-oxo-1H-benzimidazole-1-carboxamide](/img/structure/B38929.png)
